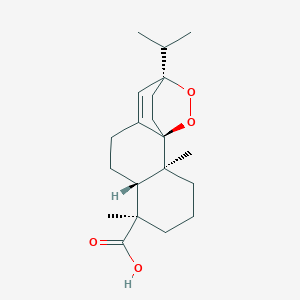

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHFJWCHEFCJDC-AXDKOMKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid natural sources

An In-Depth Technical Guide on the Natural Sources of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a naturally occurring abietane diterpenoid endowed with a unique endoperoxide bridge, a structural feature that confers significant biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins, detailed methodologies for its extraction and isolation, and a summary of its pharmacological potential. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding for future research and application.

Introduction: The Significance of an Endoperoxide-Containing Diterpenoid

This compound, a C20 diterpenoid, stands out due to its distinctive epidioxy linkage between the C9 and C13 positions of the abietane skeleton.[1] This endoperoxide bridge is a relatively rare and highly reactive functional group in natural products, often associated with potent biological effects.[2][3] The abietane framework itself is a common scaffold among diterpenoids found extensively in higher plants, particularly conifers.[4] The combination of the abietane core with the endoperoxide moiety makes this compound a molecule of considerable interest for its potential therapeutic applications, including anti-inflammatory and antitumor-promoting activities.[1][5] Understanding its natural distribution is the first crucial step in harnessing its potential.

Natural Provenance: A Survey of Botanical Sources

This compound has been isolated from a variety of plant species, predominantly within the Pinaceae and Podocarpaceae families. Its presence is often localized in specific tissues, such as the heartwood, needles, or bark, suggesting a role in the plant's defense mechanisms.

| Plant Species | Family | Plant Part | Reference |

| Podocarpus macrophyllus | Podocarpaceae | Heartwood | [1] |

| Pinus densiflora (Red Pine) | Pinaceae | Needles | [1][6] |

| Picea glehni | Pinaceae | Stem Bark | [5] |

| Abies holophylla | Pinaceae | Trunk | [5][6] |

| Carpesium abrotanoides | Asteraceae | Rhizomes | [7] |

| Abies maroccana | Pinaceae | Not specified | [2] |

| Cedrus atlantica | Pinaceae | Cones | [2] |

The occurrence of this endoperoxide across different genera of conifers highlights a potentially conserved biosynthetic pathway.[8] Its presence in the Asteraceae family, as seen in Carpesium abrotanoides, suggests a broader distribution than initially presumed and warrants further investigation into other plant families.[7]

Biosynthesis: A Hypothetical Pathway to an Endoperoxide

The biosynthesis of abietane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[9][10] The formation of GGPP occurs through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[1][9] In species of the Pinaceae family, the MEP pathway is the predominant route for GGPP synthesis.[1]

The proposed biosynthetic pathway for this compound can be conceptualized in the following stages:

-

Cyclization: GGPP undergoes a series of cyclizations catalyzed by diterpene synthases to form the tricyclic abietane skeleton.

-

Oxidation: The abietane core is then subjected to a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes to introduce hydroxyl and carboxyl groups.

-

Endoperoxide Formation: The final and most critical step is the formation of the 9alpha,13alpha-epidioxy bridge. This is hypothesized to occur via a photooxidative [4+2] cycloaddition of singlet oxygen with a conjugated diene precursor, such as abietic acid, or through an enzyme-mediated process. The precise enzymatic machinery responsible for this transformation in vivo is yet to be fully elucidated.

Sources

- 1. Buy 9,13-Epidioxy-8(14)-abieten-18-oic acid [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling [frontiersin.org]

A Technical Guide to the Biosynthesis of Abietane Diterpenoids in Pinaceae

Abstract: The Pinaceae family, encompassing pines, spruces, and firs, has evolved a sophisticated chemical defense system centered on oleoresin. A principal component of this resin is a class of C-20 cyclic compounds known as abietane diterpenoids, which serve as potent deterrents to herbivores and pathogens. Beyond their ecological role, these molecules exhibit a range of pharmaceutically relevant bioactivities, including anti-inflammatory and antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of abietane diterpenoids in conifers. We will dissect the enzymatic machinery, from the initial cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), by diterpene synthases (diTPSs) to the subsequent oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) that yield the final resin acids. Furthermore, this guide details the regulatory networks governing this pathway and presents validated experimental protocols for the extraction, analysis, and functional characterization of the key enzymes involved. This document is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking a comprehensive understanding of this vital metabolic pathway.

The Central Role of Abietane Diterpenoids in Conifer Defense

Oleoresin: The Chemical Shield of Pinaceae

Conifers produce oleoresin, a complex mixture of terpenoids, as both a constitutive and inducible defense mechanism.[1] This viscous secretion acts as a physical barrier to seal wounds and trap invading insects, while its chemical constituents are toxic or deterrent to a wide range of organisms.[1] Oleoresin is broadly composed of volatile monoterpenes and sesquiterpenes, which act as solvents and toxins, and the non-volatile diterpenoid resin acids, which crystallize upon exposure to air, forming a hardened seal. Abietane-type diterpenoids are the dominant resin acids in many conifer species.[2]

Abietane Diterpenoids: Structure and Function

Abietane diterpenoids are characterized by a tricyclic hydrocarbon skeleton. The most abundant among these are resin acids like abietic acid, dehydroabietic acid, levopimaric acid, and palustric acid.[2][3][4] These molecules are derived from a common precursor, abietadiene, through a series of specific chemical modifications.[2] Their primary function in the tree is defense, but their biological activities have also made them a focus of pharmacological research.[5][6]

The Core Biosynthetic Pathway: A Two-Module System

The biosynthesis of abietane diterpenoids is a modular process, beginning with the universal C5 building blocks of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6][7] In plants, these precursors are synthesized in the plastids via the 2-methyl-D-erythritol-4-phosphate (MEP) pathway.

Module 1: Formation of the Abietane Skeleton

The commitment to diterpenoid synthesis begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from three molecules of IPP and one molecule of DMAPP.[6][8][9] The crucial cyclization of the linear GGPP molecule into the complex tricyclic abietane skeleton is the pathway's defining step.

In conifers, this transformation is catalyzed by a bifunctional diterpene synthase (diTPS), often referred to as abietadiene synthase.[8] This enzyme possesses two distinct active sites to perform a sequential, two-step reaction:

-

Class II diTPS Activity: The first active site protonates the terminal double bond of GGPP, initiating a cyclization cascade that forms the bicyclic intermediate, (+)-copalyl diphosphate [(+)-CPP], which remains bound to the enzyme.[8]

-

Class I diTPS Activity: The (+)-CPP intermediate is then channeled to the second active site. Here, the diphosphate moiety is eliminated, generating a carbocation that undergoes further cyclization and rearrangement to produce the final tricyclic olefin, primarily (-)-abieta-7(8),13(14)-diene.[2]

Caption: Core biosynthetic pathway of abietane diterpenoids in Pinaceae.

Module 2: The Oxidation Cascade

The abietadiene hydrocarbon scaffold is not the final defensive product. It must undergo a series of oxidative modifications to become a resin acid. This "decoration" is primarily carried out by a specific family of cytochrome P450 monooxygenases (CYPs).[8][10] In conifers, members of the CYP720B subfamily are crucial for this process.[10] These enzymes catalyze the sequential oxidation of a specific methyl group on the abietadiene ring (the C18 position) into a carboxylic acid, which is the defining feature of abietic acid and related compounds.[2][11]

Regulation of Abietane Biosynthesis

The production of abietane diterpenoids is tightly regulated and highly responsive to environmental cues. While a basal level of production is maintained (constitutive defense), a rapid and massive upregulation occurs in response to physical wounding or attack by insects and pathogens (inducible defense).[1][2] This induction is controlled at the transcriptional level, involving complex signal transduction cascades.[1] Phytohormones, particularly those from the octadecanoid pathway like methyl jasmonate, as well as ethylene, have been identified as key signaling molecules that trigger the increased expression of diTPS and CYP genes, leading to a surge in oleoresin production.[1][5]

Methodologies for Elucidation and Analysis

Protocol: Extraction and Quantification of Abietane Resin Acids via HPLC

This protocol details a robust method for analyzing major abietane resin acids from conifer tissues, adapted from established procedures.[3][4][12]

Causality: Reversed-phase HPLC is the method of choice due to its ability to separate structurally similar, non-volatile resin acids. Abietanes possess conjugated double bonds, resulting in characteristic UV absorbance maxima that allow for specific detection and quantification without derivatization.[3][12] Multiwavelength detection is employed to optimize the quantification of each compound at its specific absorbance maximum.[12]

Methodology:

-

Tissue Preparation: Collect fresh phloem or stem tissue. Immediately freeze in liquid nitrogen and lyophilize to dryness. Grind the dried tissue to a fine powder.

-

Extraction: Weigh approximately 100 mg of dried powder into a microcentrifuge tube. Add 1.5 mL of methanol. Vortex thoroughly and incubate at room temperature for 1 hour with occasional vortexing.

-

Clarification: Centrifuge the extract at 14,000 x g for 10 minutes.

-

Filtration: Carefully transfer the supernatant to a new tube. Filter through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent column blockage.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: Photodiode Array (PDA) or multiwavelength detector, monitoring at 240 nm (for abietic acid), 268 nm, and 282 nm.[12]

-

Quantification: Create standard curves using authentic standards of abietic acid, neoabietic acid, palustric acid, etc. Calculate concentrations in the plant extract based on these curves.

-

Representative Data: The following table shows typical concentrations of abietane acids found in white spruce (Picea glauca) phloem, demonstrating the natural variability.

| Abietane Resin Acid | Average Concentration (mg/g dry weight) | Standard Deviation |

| Abietic Acid | 3.1 | ± 1.6 |

| Neoabietic Acid | 3.1 | ± 2.2 |

| Levopimaric Acid | 2.4 | ± 2.6 |

| Palustric Acid | 2.2 | ± 2.2 |

| Data adapted from Schilling et al.[3] |

Protocol: In Vitro Diterpene Synthase Activity Assay

This assay confirms the function of diTPS enzymes by measuring their ability to convert GGPP into abietadiene.

Causality: This protocol uses a radiolabeled substrate, [³H]-GGPP, allowing for highly sensitive detection of the resulting hydrocarbon product. A two-phase system (aqueous buffer and an organic overlay) is used to trap the volatile, hydrophobic terpene product in the organic layer as it is formed, preventing its loss and simplifying purification.

Caption: Experimental workflow for the in vitro diterpene synthase assay.

Methodology:

-

Enzyme Preparation: Homogenize fresh or frozen conifer tissue in an extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.[2]

-

Assay Setup: In a glass vial, combine the protein extract with an assay buffer containing a divalent metal ion (e.g., 10 mM MgCl₂). Add the radiolabeled substrate, [1-³H]geranylgeranyl pyrophosphate.[2]

-

Product Trapping: Gently overlay the aqueous reaction mixture with a layer of n-hexane. This organic layer will trap any hydrophobic products formed.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Extraction: Vortex the vial to thoroughly mix the layers and extract all products into the hexane. Separate the hexane layer.

-

Analysis: Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structure of the products and by Radio-GC or liquid scintillation counting to quantify the amount of product formed.

Protocol: Functional Characterization of Genes in Yeast

This method validates the function of a candidate gene (e.g., a putative diTPS or CYP) by expressing it in a microbial host.

Causality: Saccharomyces cerevisiae (yeast) is an ideal host as it does not natively produce diterpenoids but possesses the upstream MVA pathway that can be engineered to produce high levels of GGPP. By introducing the conifer gene, any new products formed can be directly attributed to the activity of that gene's protein product.

Methodology:

-

Strain Engineering: Use a yeast strain engineered for high-flux terpenoid precursor production. This often involves overexpressing key genes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).

-

Gene Cloning: Clone the full-length coding sequence of the candidate conifer gene (e.g., a putative abietadiene synthase) into a yeast expression vector, typically under the control of a strong, inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the engineered yeast strain with the expression vector.

-

Culture and Induction: Grow the transformed yeast in an appropriate medium. Induce protein expression by adding galactose to the medium.

-

Metabolite Extraction: After a period of induction (e.g., 48-72 hours), extract the metabolites from the yeast culture. For hydrophobic compounds like abietadiene, an organic solvent overlay (e.g., dodecane) can be added directly to the culture to capture the product.

-

Analysis: Analyze the organic extract by GC-MS to identify the products formed, comparing the results to a control strain transformed with an empty vector.

Future Perspectives and Applications

Metabolic Engineering

A thorough understanding of the abietane biosynthetic pathway opens the door to metabolic engineering. By overexpressing rate-limiting enzymes like diTPSs and CYPs, or by regulating transcription factors, it is possible to enhance the production of specific high-value diterpenoids in plants or microbial systems.[5][13][14] This approach holds promise for creating sustainable sources of these complex molecules for industrial and pharmaceutical use.

Drug Discovery

The diverse bioactivities of abietane diterpenoids make them attractive lead compounds for drug development. The elucidation of their biosynthetic pathway allows for the generation of novel derivatives through combinatorial biosynthesis, where enzymes from different organisms are mixed and matched to create "unnatural" natural products with potentially enhanced or novel therapeutic properties.

References

- Title: Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids Source: Google Cloud Search URL

- Title: Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid Source: PubMed URL

- Title: Rapid Analysis of Abietanes in Conifers Source: ResearchGate URL

- Title: Rapid analysis of abietanes in conifers Source: PubMed URL

- Title: A review: biosynthesis of plant-derived labdane-related diterpenoids Source: Google Cloud Search URL

- Title: Biosynthesis and regulation of diterpenoids in medicinal plants Source: Google Cloud Search URL

- Title: Overcoming Metabolic Constraints in the MEP-Pathway Enrich Salvia sclarea Hairy Roots in Therapeutic Abietane Diterpenes Source: MDPI URL

- Title: Abietanes in P. glauca. HPLC analysis of methanol extract (20 μl...

- Title: (PDF)

- Title: Metabolic engineering of terpenoid biosynthesis in plants Source: Google Cloud Search URL

- Title: Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications Source: MDPI URL

- Title: A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 Source: PMC - NIH URL

- Title: Engineering metabolic pathways in plants by multigene transformation Source: The International Journal of Developmental Biology URL

- Title: Terpenoid Metabolic Engineering in Photosynthetic Microorganisms Source: PMC URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid analysis of abietanes in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 6. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]

- 7. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. cjnmcpu.com [cjnmcpu.com]

- 11. A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Engineering metabolic pathways in plants by multigene transformation | The International Journal of Developmental Biology [ijdb.ehu.eus]

An In-Depth Technical Guide to the Physical Properties of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physical properties is fundamental to its application in research and development. This guide provides an in-depth analysis of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid, a notable diterpenoid. The structure and content herein are designed to offer not just data, but a deeper understanding of the causality behind the characterization of this compound, ensuring a foundation of scientific integrity and trustworthiness for professionals in the field.

Chemical Identity and Structure

9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a diterpenoid belonging to the abietane class. Its chemical structure is characterized by an endoperoxide bridge between carbons 9 and 13, a feature crucial to its biological activity and stereochemical properties.

The molecular identity of this compound is established by the following identifiers:

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀O₄ | [1][2] |

| Molecular Weight | 334.4 g/mol | [1] |

| CAS Number | 116499-73-1 | [1][2][3] |

The structural elucidation of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid was notably detailed in a study published in the Journal of Natural Products, where it was isolated from the stem bark of Picea glehni.[4][5][6] The determination of its complex stereochemistry was achieved through a comprehensive application of spectroscopic techniques, including various nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry (HRFABMS).[4][5]

Caption: 2D Chemical Structure of the compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid is provided below. This data is essential for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| Physical State | Powder | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2][5] |

| Purity (Commercial) | ≥98% | [7] |

| Storage Conditions | Protect from air and light; refrigerate or freeze (2-8 °C). | [2] |

Computed Properties

Computational models provide valuable estimations of a molecule's physicochemical behavior, which can be instrumental in the early stages of drug development, particularly for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

| Computed Property | Value | Source(s) |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Data for Structural Characterization

The definitive structure of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid was elucidated through a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. These techniques provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification and confirmation of its stereochemistry.

While the full, detailed spectral data is contained within specialized publications, the methodologies employed for its characterization are outlined here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and stereochemistry of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid were determined using a suite of NMR experiments.[4][5]

-

¹H NMR: This technique provides information on the chemical environment of hydrogen atoms in the molecule, including their connectivity through the analysis of spin-spin coupling.

-

¹³C NMR & DEPT: These methods are used to identify the number of different carbon environments and to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HMQC, HMBC, NOESY): These advanced techniques are crucial for establishing the complete connectivity of the carbon skeleton and for determining the through-space proximity of protons, which is essential for assigning the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was utilized to determine the precise molecular weight and elemental composition of the compound.[4][5] This technique is a cornerstone for confirming the molecular formula of a novel compound.

Experimental Protocols: A Conceptual Framework

For researchers aiming to replicate the characterization of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid or similar natural products, the following represents a logical workflow.

Caption: Conceptual workflow for the isolation and characterization of natural products.

Conclusion

The physical properties of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid, as outlined in this guide, provide a critical foundation for its further investigation and potential applications. The methodologies employed in its characterization represent a robust and scientifically validated approach to natural product chemistry. For researchers and developers, a thorough understanding of these properties is paramount for leveraging the full potential of this intriguing diterpenoid.

References

-

Kinouchi, Y., Ohtsu, H., Tokuda, H., Nishino, H., Matsunaga, S., & Tanaka, R. (2000). Potential antitumor-promoting diterpenoids from the stem bark of Picea glehni. Journal of Natural Products, 63(6), 817–820. [Link][4]

-

PubChem. (n.d.). 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

BioCrick. (n.d.). 9,13-Epidioxy-8(14)-abieten-18-oic acid. Retrieved from [Link][5]

-

PMC. (n.d.). Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth... National Center for Biotechnology Information. Retrieved from [Link][8]

-

Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link][7]

-

J-GLOBAL. (n.d.). 9α,13-Epidioxyabiet-8(14)-en-18-oic acid methyl ester. Japan Science and Technology Agency. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. Retrieved from [Link][3]

-

PubChem. (n.d.). 8,13-Abietadien-18-oic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C20H30O4 | CID 46230361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemfaces.com [chemfaces.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Potential antitumor-promoting diterpenoids from the stem bark of Picea glehni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. realgenelabs.com [realgenelabs.com]

- 8. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the abietane diterpenoid, 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. This endoperoxide, a class of compounds with significant biological activities, requires precise structural elucidation for further research and development. This document details the key spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Through an in-depth analysis of the spectral data, this guide aims to provide researchers with a foundational understanding of the molecule's structural features and the rationale behind spectroscopic assignments.

Introduction: The Significance of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid

9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a naturally occurring abietane diterpenoid. The abietane skeleton is a common motif in natural products and has been the subject of extensive research due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and cytotoxic properties. The presence of the endoperoxide bridge between C-9 and C-13 in 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a key structural feature that imparts unique chemical reactivity and potential therapeutic value. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and subsequent investigation of this and related compounds.

This guide will walk through the essential spectroscopic data that defines the structure of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, providing both the data and the expert interpretation necessary for its application in a research setting.

Molecular Structure

The structural formula of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is C₂₀H₃₀O₄, with a molecular weight of 334.4 g/mol [1]. The core of the molecule is a tricyclic abietane system, with a characteristic endoperoxide linkage and a carboxylic acid function at C-18.

Caption: Chemical structure of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.

Spectroscopic Data and Interpretation

The structural elucidation of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid relies on the synergistic interpretation of data from various spectroscopic techniques. While the complete raw spectral data is not publicly available in the search results, this guide synthesizes the expected signals based on the known structure and data from closely related abietane diterpenoids. The primary reference for the isolation and characterization of this compound is from a study on diterpenoids from the stem bark of Picea glehni.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, the ¹H NMR spectrum is expected to show characteristic signals for the methyl groups, methylene and methine protons of the abietane skeleton, and the olefinic proton.

Table 1: Expected ¹H NMR Chemical Shifts for 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-14 | ~ 6.0 - 6.5 | s | - |

| H-15 | ~ 2.0 - 2.5 | m | - |

| H₃-16 | ~ 1.0 - 1.2 | d | ~ 7.0 |

| H₃-17 | ~ 1.0 - 1.2 | d | ~ 7.0 |

| H₃-19 | ~ 1.2 - 1.4 | s | - |

| H₃-20 | ~ 0.9 - 1.1 | s | - |

| COOH | ~ 10 - 12 | br s | - |

Data is estimated based on typical values for abietane diterpenoids.

Interpretation:

-

Olefinic Proton (H-14): A singlet in the downfield region (around 6.0-6.5 ppm) is characteristic of the isolated proton on the C8-C14 double bond.

-

Methyl Groups: The spectrum will show distinct signals for the four methyl groups. The two singlets correspond to the angular methyl groups at C-19 and C-20. The two doublets are characteristic of the isopropyl group at C-15.

-

Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (10-12 ppm) is indicative of the carboxylic acid proton. This signal is often exchangeable with D₂O.

-

Aliphatic Protons: The remaining methylene and methine protons of the tricyclic system will appear as a complex series of multiplets in the upfield region of the spectrum (typically 1.0-2.5 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid will show 20 distinct carbon signals.

Table 2: Expected ¹³C NMR Chemical Shifts for 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-4 (C-18) | ~ 180 - 185 |

| C-8 | ~ 130 - 135 |

| C-14 | ~ 125 - 130 |

| C-9 | ~ 80 - 85 |

| C-13 | ~ 75 - 80 |

| C-5 | ~ 50 - 55 |

| C-10 | ~ 35 - 40 |

| C-1 | ~ 30 - 35 |

| C-7 | ~ 30 - 35 |

| C-15 | ~ 25 - 30 |

| C-2 | ~ 20 - 25 |

| C-6 | ~ 20 - 25 |

| C-11 | ~ 20 - 25 |

| C-12 | ~ 20 - 25 |

| C-20 | ~ 15 - 20 |

| C-19 | ~ 15 - 20 |

| C-16 | ~ 15 - 20 |

| C-17 | ~ 15 - 20 |

| C-3 | ~ 35-40 |

| C-18 | ~ 25-30 |

Data is estimated based on typical values for abietane diterpenoids.

Interpretation:

-

Carbonyl Carbon: The signal for the carboxylic acid carbon (C-18) will be the most downfield signal, typically above 180 ppm.

-

Olefinic Carbons: The two sp² hybridized carbons of the double bond (C-8 and C-14) will appear in the region of 125-135 ppm.

-

Carbons Bearing Oxygen: The carbons attached to the endoperoxide bridge (C-9 and C-13) are significantly deshielded and will appear in the 75-85 ppm range.

-

Quaternary Carbons: The spectrum will show signals for the quaternary carbons at C-4 and C-10.

-

Methyl Carbons: The four methyl carbons will appear in the most upfield region of the spectrum (15-30 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Expected Molecular Ion: For 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid (C₂₀H₃₀O₄), the expected exact mass of the molecular ion [M]⁺ would be approximately 334.2144. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (COOH, 45 Da), water (H₂O, 18 Da), and potentially the cleavage of the endoperoxide bridge with the loss of oxygen (O₂, 32 Da).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

-

C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ range can be attributed to the C-O stretching of the carboxylic acid and the endoperoxide.

-

C=C Stretch: A weaker absorption around 1640-1680 cm⁻¹ would indicate the presence of the C=C double bond.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. Below are generalized, best-practice protocols for the spectroscopic analysis of a natural product like 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.

NMR Spectroscopy Workflow

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

2D NMR Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

-

Data Processing and Analysis: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Infrared Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic data for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, when analyzed in a concerted manner, provides a detailed and unambiguous picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, confirmed by 2D NMR correlations, establish the abietane skeleton and the positions of the endoperoxide, double bond, and carboxylic acid functional groups. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of the key functional groups. This guide provides a solid foundation for researchers working with this and related abietane diterpenoids, facilitating their identification, characterization, and further investigation into their biological properties and potential applications.

References

-

PubChem. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. National Center for Biotechnology Information. [Link]

-

BioCrick. 9,13-Epidioxy-8(14)-abieten-18-oic acid. [Link]

Sources

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Epidioxy Diterpenoids

Abstract

Epidioxy diterpenoids represent a fascinating class of natural products characterized by a C20 isoprenoid skeleton and a structurally distinctive endoperoxide bridge.[1] This internal peroxide linkage is not merely a structural curiosity; it is the cornerstone of their potent and varied biological activities, which are primarily attributed to the generation of reactive oxygen species (ROS) and subsequent interaction with redox-sensitive cellular pathways.[1] Found in a diverse range of organisms including terrestrial plants, fungi, and marine invertebrates, these highly oxygenated terpenoids have garnered significant attention in the fields of pharmacology and drug discovery.[1][2][3] Their activities span anticancer, anti-inflammatory, and antimicrobial domains, making them a rich reservoir for novel therapeutic lead compounds.[2] This guide provides an in-depth exploration of the primary biological activities of epidioxy diterpenoids, detailing their molecular mechanisms, field-proven experimental protocols for their evaluation, and the strategic approaches for their isolation and characterization.

Bioassay-Guided Isolation and Purification Strategy

The discovery and validation of biologically active epidioxy diterpenoids hinge on a systematic process of extraction, fractionation, and purification, where each step is guided by a relevant bioassay.[4] This bioassay-guided isolation ensures that purification efforts remain focused on the fractions exhibiting the desired biological effect, thereby increasing the efficiency of identifying the active principle.[4]

Rationale for Bioassay-Guided Approach

Natural extracts are complex mixtures containing hundreds of compounds. A bioassay-guided approach is superior to indiscriminate phytochemical screening because it provides a direct correlation between chemical constituents and biological function. By repeatedly testing fractions for activity (e.g., cytotoxicity, antimicrobial efficacy), researchers can progressively enrich the compound of interest, discarding inactive fractions early in the process, which saves significant time and resources.[4]

Experimental Workflow: Bioassay-Guided Isolation

The following protocol outlines a generalized workflow for isolating epidioxy diterpenoids from a source material, such as a plant or marine sponge.

-

Crude Extraction:

-

Step 1: Air-dry and pulverize the source material to increase the surface area for solvent penetration.

-

Step 2: Perform sequential maceration or Soxhlet extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate compounds based on their solubility. The diterpenoids are typically found in the moderately polar fractions (e.g., ethyl acetate).

-

Step 3: Concentrate the extracts in vacuo using a rotary evaporator to yield the respective crude extracts.

-

-

Initial Bioassay Screening:

-

Step 1: Screen all crude extracts in the primary bioassay of interest (e.g., an MTT cytotoxicity assay against a cancer cell line).

-

Step 2: Select the most active crude extract for further fractionation.

-

-

Chromatographic Fractionation:

-

Step 1: Subject the active crude extract to column chromatography over silica gel or Sephadex LH-20.

-

Step 2: Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).

-

Step 3: Collect the eluent in numerous small fractions. Monitor the separation using Thin-Layer Chromatography (TLC).[5]

-

-

Iterative Bioassay and Purification:

-

Step 1: Pool fractions with similar TLC profiles and test each pooled fraction in the bioassay.

-

Step 2: Subject the most active fractions to further purification using techniques like High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale.[6][7]

-

Step 3: Repeat this cycle of fractionation and bioassay until a pure compound is isolated, as confirmed by a single peak on analytical HPLC and a clear Nuclear Magnetic Resonance (NMR) spectrum.

-

-

Structural Elucidation:

-

Step 1: Determine the structure of the pure, active compound using a combination of spectroscopic techniques, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

-

Caption: Bioassay-guided isolation workflow for active natural products.

Anticancer Activity

The most extensively studied biological activity of epidioxy diterpenoids is their potent cytotoxicity against a wide range of cancer cell lines.[1][3] Many diterpenoids isolated from natural sources have demonstrated promising IC50 values, indicating their potential as anticancer agents.[7][8] Their mechanism often involves inducing programmed cell death (apoptosis) and halting the cell cycle, thereby preventing tumor proliferation.[8][9]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effect of epidioxy diterpenoids is multifactorial but frequently converges on the induction of apoptosis through the mitochondrial pathway.[9] The reactive endoperoxide bridge can generate intracellular ROS, which disrupts the mitochondrial membrane potential. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[9][10] The subsequent release of cytochrome c from the mitochondria activates a caspase cascade (e.g., caspase-9 and caspase-3), leading to DNA fragmentation and cell death.[8] Concurrently, these compounds can arrest the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[9][10]

Caption: Anticancer mechanism via ROS-mediated apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product, the amount of which is proportional to the number of living cells.[11][12]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an epidioxy diterpenoid against a selected cancer cell line.

-

Materials:

-

96-well flat-bottom microplates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Epidioxy diterpenoid stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

-

-

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the epidioxy diterpenoid in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.

-

Absorbance Reading: Measure the absorbance of each well at 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity of Selected Diterpenoids

| Compound | Diterpenoid Type | Cancer Cell Line | IC50 (µM) | Reference |

| Hedychin B | Endoperoxide | HepG2 (Liver) | 8.0 | [1] |

| Hedychin B | Endoperoxide | XWLC-05 (Lung) | 19.7 | [1] |

| Casearlucin A | Clerodane | HepG2 (Liver) | 3.8 | [9] |

| Compound 1 | ent-Kaurane | HCT-116 (Colon) | 1.06 | [7] |

| Compound 1 | ent-Kaurane | A2780 (Ovarian) | 1.95 | [7] |

| Kamebakaurin | ent-Kaurane | HepG2 (Liver) | 3.60 | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Epidioxy diterpenoids have demonstrated significant anti-inflammatory properties, primarily by modulating redox-sensitive signaling pathways and suppressing the production of pro-inflammatory mediators.[1] Their mechanism differs from conventional non-steroidal anti-inflammatory drugs (NSAIDs), offering potential for new therapeutic approaches.[1]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][13] In inflammatory states, macrophages are often stimulated by lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] Epidioxy diterpenoids can interfere with upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of the inflammatory response.[1] By inhibiting NF-κB activation, they prevent the transcription of iNOS, COX-2, and various cytokine genes, thereby reducing the inflammatory cascade.

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants using the Griess reagent. It is a common method for screening compounds for their ability to inhibit LPS-induced NO production in macrophages.[16]

-

Objective: To measure the inhibitory effect of an epidioxy diterpenoid on NO production in LPS-stimulated RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

Test compound and a reference drug (e.g., Diclofenac)[17]

-

-

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the epidioxy diterpenoid for 1-2 hours before inducing inflammation.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.

-

Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

-

Cytotoxicity Check: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cell death.[13]

-

Data Presentation: Anti-inflammatory Activity of Selected Diterpenoids

| Compound | Source Organism | Assay | Cell Line | IC50 (µg/mL) | Reference |

| Konishone (1) | Cunninghamia konishii | NO Inhibition | RAW264.7 | 9.8 ± 0.7 | [16] |

| Hinokiol (3) | Cunninghamia konishii | NO Inhibition | RAW264.7 | 7.9 ± 0.9 | [16] |

| Cpd. 5 | Cunninghamia konishii | NO Inhibition | RAW264.7 | 9.3 ± 1.3 | [16] |

| Clerodane 157 | Multiple | NO Inhibition | RAW264.7 | < 2 µM | [18] |

| Clerodane 158 | Multiple | NO Inhibition | RAW264.7 | < 2 µM | [18] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[19] Diterpenoids, including those with an epidioxy bridge, have demonstrated a broad spectrum of activity against bacteria, fungi, and protozoa.[19][20] Their mechanism of action is often tied to their ability to disrupt microbial cell membranes.[21]

Mechanism of Action: Membrane Disruption

The antibacterial activity of many diterpenoids is attributed to their amphipathic nature, possessing both a hydrophobic skeleton and a hydrophilic region.[21] This structure allows them to insert into and disrupt the integrity of the bacterial cell membrane's phospholipid bilayer.[21] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, dissipation of ion gradients, and ultimately, cell death. This mechanism is particularly effective against Gram-positive bacteria, whose cell walls are more accessible to such compounds.[21][22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[23][24]

-

Objective: To determine the MIC of an epidioxy diterpenoid against a specific bacterial strain (e.g., Staphylococcus aureus).

-

Materials:

-

96-well U-bottom microplates

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compound and a reference antibiotic (e.g., Vancomycin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

-

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.

-

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Antimicrobial Activity of Selected Diterpenoids

| Compound | Diterpenoid Type | Target Microorganism | MIC (µg/mL) | Reference |

| Cleistanthol (14) | ent-Cleistanthane | Staphylococcus aureus | 12 | [20] |

| Cleistanthol (14) | ent-Cleistanthane | Staphylococcus epidermidis | 12 | [20] |

| Cleistanthol (14) | ent-Cleistanthane | Bacillus subtilis | 12 | [20] |

| Compound 38 | Fungal Diterpenoid | Escherichia coli | 32 | [3] |

Conclusion and Future Perspectives

Epidioxy diterpenoids stand out as a class of natural products with significant therapeutic potential, driven by the unique reactivity of their endoperoxide bridge. The compelling evidence of their anticancer, anti-inflammatory, and antimicrobial activities positions them as valuable lead structures for drug development. The mechanisms, which are often rooted in the modulation of cellular redox states, offer novel avenues for treating complex diseases like cancer and chronic inflammatory conditions.

However, the translation from promising in vitro data to clinical application faces challenges. The inherent reactivity of the endoperoxide bridge, while crucial for its bioactivity, can also lead to instability and potential off-target toxicity.[1] Future research must focus on a deeper understanding of their structure-activity relationships (SAR) to design synthetic derivatives with improved stability, enhanced target specificity, and a more favorable therapeutic index. The integration of advanced analytical techniques, high-throughput screening, and computational modeling will be instrumental in unlocking the full potential of these remarkable natural compounds.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia.

- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.

- Ovid. (n.d.). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases.

- ResearchGate. (n.d.). Diterpenoids from Sauropus spatulifolius Leaves with Antimicrobial Activities.

- Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.

- Ayurveda Journals. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Ayurveda Journals.

- Arbor Assays. (2020).

- MDPI. (n.d.). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI.

- Castillo-Pichardo, L., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines.

- Adebayo, I. A., et al. (n.d.). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. PMC - NIH.

- ACS Publications. (n.d.). Antioxidant and Anti-inflammatory Activities of Selected Medicinal Plants Containing Phenolic and Flavonoid Compounds. Journal of Agricultural and Food Chemistry.

- Saad, B., et al. (n.d.).

- Liu, J., et al. (2018).

- ResearchGate. (n.d.). Chemical structures of diterpenoids (1–4) isolated from the roots of S. atropatana.

- Uddin, M. N., et al. (n.d.).

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- Salehi, B., et al. (n.d.).

- Mendoza, L., et al. (2008). A Structure-Activity Study of Antibacterial Diterpenoids. PMC - NIH.

- Mayorga-Reyes, L., et al. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Schematic illustration of the isolation and purification of compounds 1 and 2.

- Li, Y., et al. (n.d.). Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids. PMC - PubMed Central.

- Frontiers. (2021).

- MDPI. (n.d.). Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities. MDPI.

- ACG Publications. (n.d.). Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants.

- PubMed. (2018). Anti-Cancer Activities of Diterpenoids Derived From Euphorbia Fischeriana Steud. PubMed.

- PubMed. (n.d.). The isolation and synthesis of neodolastane diterpenoids. PubMed.

- Jeong, S. I., et al. (n.d.). Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling. PMC - PubMed Central.

- PubMed. (n.d.). Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS. PubMed.

- Forgo, P., et al. (2025). Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities. PMC - PubMed Central.

- PubMed. (2013). Diterpenoids with anti-inflammatory activity from the wood of Cunninghamia konishii. PubMed.

- MDPI. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. MDPI.

- PubMed Central. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Antitumor Activity and Mechanism of a Natural Diterpenoid From Casearia graveolens [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diterpenoids with anti-inflammatory activity from the wood of Cunninghamia konishii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Structure-Activity Study of Antibacterial Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. integra-biosciences.com [integra-biosciences.com]

antitumor-promoting activity of Picea glehni diterpenoids

An In-Depth Technical Guide to the Antitumor-Promoting Activity of Diterpenoids from Picea glehni

Authored by a Senior Application Scientist

Abstract

The search for novel cancer chemopreventive agents has identified natural products as a rich and promising source. Among these, diterpenoids from the Sakhalin spruce, Picea glehni (Fr. Schm.) Masters, have demonstrated significant potential in inhibiting the promotion stage of carcinogenesis. This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of these compounds. We delve into the established in vitro and in vivo methodologies used to validate their antitumor-promoting effects, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product chemistry, providing the foundational knowledge required to explore the therapeutic potential of Picea glehni diterpenoids.

Introduction: The Chemopreventive Paradigm and Picea glehni

Cancer development is a multi-stage process, broadly categorized into initiation, promotion, and progression.[1] While initiation involves irreversible genetic damage, the promotion stage is a prolonged and reversible process characterized by the clonal expansion of initiated cells. This reversibility makes tumor promotion an attractive target for chemopreventive intervention.[2] Antitumor-promoting agents are compounds that can inhibit or delay this critical stage, thereby preventing the development of malignant tumors.

Picea glehni, also known as Sakhalin spruce or Aka-ezomatsu in Japan, is a coniferous tree native to northern Japan and the Russian Far East.[3][4][5] The stem bark of this tree has been identified as a source of various bioactive secondary metabolites, including diterpenoids.[6][7] Research has revealed that several of these diterpenoids possess potent inhibitory effects against tumor promotion, marking them as compounds of significant interest for oncological research and drug development.[6][7]

This guide will focus on the abietane-type diterpenoids from Picea glehni and the scientific evidence supporting their antitumor-promoting activity.

Isolation and Characterization of Bioactive Diterpenoids

The discovery of active compounds begins with their successful isolation and structural elucidation from the natural source. The general workflow involves extraction, fractionation, and purification, followed by spectroscopic analysis.

General Isolation Workflow

The process of isolating diterpenoids from Picea glehni bark is a multi-step procedure designed to separate compounds based on their physicochemical properties.

Caption: General workflow for isolation and identification of diterpenoids.

Key Bioactive Diterpenoids from Picea glehni

Studies on the stem bark of Picea glehni have led to the isolation of several diterpenoids. A 2000 study by Kinouchi et al. identified ten compounds, five of which showed significant antitumor-promoting activity.[6][7] These active compounds are primarily abietane-type diterpenoids:

-

Dehydroabietic acid (5)

-

(11E)-14,15-bisnor-8α-hydroxy-11-labden-13-one (6)

-

Abieta-8,11,13-trien-7-one (7)

-

9α,13α-epidioxyabiet-8(14)-en-18-oic acid (8)

-

Methyl 15-hydroxy-7-oxo-dehydroabietate (10)

The structure elucidation of these molecules relies on a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about the carbon skeleton and functional groups.[8][9][10]

In Vitro Evaluation: The EBV-EA Activation Assay

The primary screening of potential antitumor-promoting agents is often conducted using the Epstein-Barr Virus Early Antigen (EBV-EA) activation assay. This in vitro test is a well-established and reliable model for identifying compounds that can inhibit tumor promotion induced by phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[11][12]

Mechanism and Rationale

The EBV is a human herpesvirus that resides latently in B-lymphocytes (like the Raji cell line).[13] The tumor promoter TPA can induce the lytic cycle of the virus, leading to the expression of "Early Antigens" (EA). This induction process mimics key signaling events in skin tumor promotion. Compounds that inhibit TPA-induced EBV-EA activation are considered potential antitumor-promoters. The assay provides a rapid and quantifiable method to screen large numbers of compounds before proceeding to more complex in vivo studies.

Caption: Hypothesized mechanism of diterpenoid action in the EBV-EA assay.

Detailed Experimental Protocol: EBV-EA Assay

This protocol outlines the steps for evaluating the inhibitory activity of test compounds.

Materials:

-

Raji cells (EBV-positive human lymphoblastoid cell line)

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

n-butyric acid

-

Test Diterpenoids (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Acetone/Methanol for cell fixation

-

High-titer EBV-EA positive human serum (as primary antibody)

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (as secondary antibody)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Maintain Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Rationale: This provides an optimal environment for the continuous growth of the lymphoblastoid cell line.

-

-

Assay Setup: Seed Raji cells at a density of 1 x 10⁶ cells/mL in fresh medium.

-

Treatment: Add n-butyric acid (final concentration ~4 mM), the test diterpenoid at various concentrations, and TPA (final concentration ~32 nM) to the cell suspension. Include a positive control (TPA only) and a negative control (solvent only).

-

Rationale: n-butyric acid acts as a co-inducer to enhance the sensitivity of the assay. TPA is the tumor promoter that activates the signaling cascade leading to EA expression.

-

-

Incubation: Incubate the treated cells for 48 hours at 37°C.

-

Rationale: This duration allows sufficient time for the induction and synthesis of the Early Antigens in response to TPA.

-

-

Cell Smear Preparation: After incubation, wash the cells with PBS and prepare smears on glass slides. Allow the smears to air-dry completely.

-

Fixation: Fix the cells by immersing the slides in a cold acetone/methanol mixture for 10 minutes.

-

Rationale: Fixation permeabilizes the cell membrane, allowing antibodies to enter and bind to intracellular antigens, while preserving cellular morphology.

-

-

Immunofluorescence Staining: a. Wash the fixed slides with PBS. b. Apply high-titer EBV-EA positive human serum (diluted, e.g., 1:10) to the smears and incubate in a humid chamber for 30 minutes at 37°C. c. Wash slides thoroughly with PBS (3 times, 5 minutes each). d. Apply FITC-conjugated anti-human IgG (diluted) and incubate again for 30 minutes at 37°C.

-

Rationale: This is an indirect immunofluorescence technique.[13] The primary antibody specifically binds to the EBV-EA, and the fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization.

-

-

Quantification: Wash the slides again, mount with a coverslip, and observe under a fluorescence microscope. Count at least 500 cells per slide and determine the percentage of EA-positive (fluorescing) cells.

-

Data Analysis: Calculate the inhibition rate for each concentration of the test compound relative to the TPA-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of EA induction).

Quantitative Data on Picea glehni Diterpenoids

The following table summarizes the inhibitory effects of diterpenoids isolated from Picea glehni on TPA-induced EBV-EA activation.[6][7]

| Compound No. | Compound Name | Diterpenoid Type | IC₅₀ (mol ratio/TPA) |

| 5 | Dehydroabietic acid | Abietane | 410 |

| 6 | (11E)-14,15-bisnor-8α-hydroxy-11-labden-13-one | Labdane | 450 |

| 7 | Abieta-8,11,13-trien-7-one | Abietane | 400 |

| 8 | 9α,13α-epidioxyabiet-8(14)-en-18-oic acid | Abietane | 420 |

| 10 | Methyl 15-hydroxy-7-oxo-dehydroabietate | Abietane | 410 |

Data sourced from Kinouchi et al., J Nat Prod, 2000.[6][7]

In Vivo Validation: Two-Stage Mouse Skin Carcinogenesis

While in vitro assays are excellent for screening, in vivo validation is crucial to confirm antitumor-promoting activity. The two-stage mouse skin carcinogenesis model is the gold standard for this purpose.[1][14][15][16] It allows for the distinct evaluation of a compound's effect on the promotion stage, separate from initiation.

Model Rationale

This model involves two distinct phases:

-

Initiation: A single, sub-carcinogenic dose of a carcinogen, typically 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the skin of mice. This causes an irreversible mutation in a cell's DNA.[1]

-

Promotion: The initiated area is then treated repeatedly with a tumor promoter (TPA). TPA does not cause mutations but induces inflammation, cellular proliferation, and other changes that lead to the clonal expansion of the initiated cells, resulting in the formation of benign papillomas.[14][15]

By applying the test compound (the diterpenoid) concurrently with the TPA treatments, researchers can directly measure its ability to suppress tumor formation.

Caption: Workflow for the in vivo two-stage carcinogenesis model.

Detailed Experimental Protocol: Mouse Skin Carcinogenesis

Materials:

-

Female ICR or SENCAR mice (7-8 weeks old)

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Test Diterpenoids

-

Acetone (as vehicle)

-

Animal clippers

Procedure:

-

Animal Preparation: Shave the dorsal skin of the mice one day before initiation. Use only mice in the resting phase of the hair cycle.

-

Rationale: Shaving ensures uniform application and absorption of the chemicals. The resting hair cycle phase provides a consistent physiological state of the skin across all animals.

-

-

Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol) dissolved in acetone to the shaved area of each mouse.

-

Rationale: This single sub-carcinogenic dose creates the initial, irreversible DNA damage necessary for tumor development upon promotion.

-

-

Promotion: One week after initiation, begin the promotion phase. Apply TPA (e.g., 1.7 nmol) dissolved in acetone to the initiated area twice weekly.

-

Treatment Groups:

-

Control Group: Receives TPA + vehicle (acetone).

-

Test Group: Receives TPA + test diterpenoid (applied topically shortly before each TPA application).

-

Rationale: Applying the test compound before the promoter allows it to exert its inhibitory effects on the signaling pathways that TPA is about to activate.

-

-

Monitoring and Data Collection: a. Observe the mice weekly for 20 weeks. b. Record the number of mice with tumors (tumor incidence) and the total number of papillomas per group (tumor multiplicity). c. Measure the size of papillomas.

-

Rationale: Long-term monitoring is required as papilloma development is a gradual process. Tumor incidence (% of mice with tumors) and multiplicity (average tumors per mouse) are the key metrics for assessing antitumor-promoting activity.

-

-

Data Analysis: Compare the tumor incidence and multiplicity between the control and test groups. A significant reduction in these parameters in the test group indicates effective antitumor-promoting activity.

While specific in vivo results for the diterpenoids from Kinouchi et al. (2000) are not detailed in that publication, similar triterpenoids have shown remarkable anti-tumor promoting effects in this exact model, validating the link between EBV-EA assay results and in vivo efficacy.[12]

Conclusion and Future Directions

The diterpenoids isolated from the stem bark of Picea glehni, particularly abietane-type compounds like dehydroabietic acid and abieta-8,11,13-trien-7-one, exhibit potent inhibitory effects on tumor promotion in validated preclinical models.[6][7] The strong correlation between the in vitro EBV-EA assay and the in vivo two-stage carcinogenesis model underscores the potential of these compounds as leads for novel cancer chemopreventive drugs.

Future research should focus on:

-

Mechanism of Action: Elucidating the precise molecular targets of these diterpenoids within the TPA-induced signaling cascade (e.g., direct inhibition of PKC isoforms, modulation of downstream transcription factors).

-

In Vivo Efficacy: Conducting comprehensive in vivo studies with the most potent diterpenoids to confirm their efficacy and evaluate their toxicological profiles.

-

Structure-Activity Relationship (SAR): Synthesizing analogues of the active diterpenoids to optimize potency and improve drug-like properties.